4-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Overview
Description
4-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the chromene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyrrole group: This step may involve the use of pyrrole derivatives and coupling reactions.
Attachment of the 2-chlorobenzyl group: This can be done through etherification reactions using 2-chlorobenzyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
4-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It may be used in biological assays to study its effects on various biological systems.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE include:
This compound analogs: These compounds have similar structures but may have different substituents on the aromatic rings or other parts of the molecule.
Other chromene derivatives: Compounds with a chromene core but different functional groups attached.
Pyrrole-containing compounds: Molecules that contain the pyrrole group and have similar reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and the possibility of designing new compounds with improved properties.
Properties
IUPAC Name |
4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O4/c1-33-25-15-18(11-12-23(25)34-17-19-7-2-3-8-21(19)29)26-20(16-30)28(31-13-4-5-14-31)35-24-10-6-9-22(32)27(24)26/h2-5,7-8,11-15,26H,6,9-10,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGFOOYUGNXFRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N4C=CC=C4)C#N)OCC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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